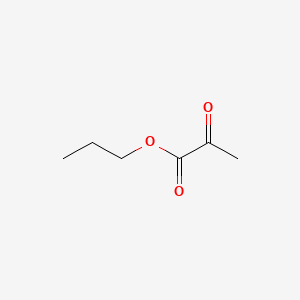

Propyl pyruvate

CAS No.: 20279-43-0

Cat. No.: VC3770325

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20279-43-0 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | propyl 2-oxopropanoate |

| Standard InChI | InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3 |

| Standard InChI Key | ILPVOWZUBFRIAX-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C(=O)C |

| Canonical SMILES | CCCOC(=O)C(=O)C |

Introduction

Chemical Properties and Structure

Propyl pyruvate is characterized by the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. The compound contains both a keto group and an ester functionality, derived from the esterification of pyruvic acid with propanol. This structural composition gives propyl pyruvate its unique chemical reactivity and biological properties.

Structural Features

The chemical structure of propyl pyruvate combines the reactive α-keto acid portion of pyruvate with a propyl ester group. This combination influences its physical properties, chemical reactivity, and biological activities. The α-keto acid moiety participates in various biochemical reactions, while the propyl ester group enhances its lipophilicity compared to pyruvic acid, potentially improving cell membrane permeability.

Table 1: Chemical Properties of Propyl Pyruvate

| Property | Value |

|---|---|

| CAS Number | 20279-43-0 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Functional Groups | α-keto acid, ester |

| Physical State | Liquid at room temperature |

| Solubility | Soluble in organic solvents, partially soluble in water |

The structural characteristics of propyl pyruvate are significant determinants of its reactivity in both chemical and biological systems. The α-keto acid component is particularly important for its potential role in metabolic processes, while the ester group affects its pharmacokinetic properties, including absorption and distribution within biological systems.

Synthesis Methods

Propyl pyruvate is primarily synthesized through the esterification of pyruvic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion of the reactants.

Laboratory Synthesis

The standard laboratory method for synthesizing propyl pyruvate involves the reaction of pyruvic acid with propanol in the presence of an acid catalyst. The general reaction can be represented as:

Pyruvic acid + Propanol → Propyl pyruvate + Water

This reaction is typically carried out under reflux conditions to drive the equilibrium toward product formation by removing the water produced during the reaction. The acid catalyst, often sulfuric acid, facilitates the protonation of the carboxylic acid group in pyruvic acid, making it more susceptible to nucleophilic attack by the alcohol.

Industrial Production

For industrial-scale production, continuous feeding of reactants into a reactor followed by purification through distillation is commonly employed. This approach allows for more efficient production and consistent product quality. The industrial process must also address challenges related to the purification of the final product, as impurities can affect its stability and biological activity.

Alternative Approaches

While direct chemical synthesis remains the most common approach for propyl pyruvate production, advancing biotechnology may provide more environmentally friendly alternatives. Drawing parallels from pyruvic acid production methods, which include both chemical methods (tartaric acid method, lactic acid oxidation) and biotechnological methods (enzymatic, resting cell, fermentation), similar approaches could potentially be adapted for propyl pyruvate synthesis .

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Reaction of pyruvic acid with propanol using acid catalysis | Simple, high yield, well-established | Requires acid handling, purification needed |

| Enzymatic Synthesis | Using lipases or esterases to catalyze esterification | Mild conditions, high specificity | Higher cost, enzyme stability issues |

| Transesterification | Exchange of ester groups from methyl or ethyl pyruvate | Can be more selective | Additional steps, side reactions possible |

| Biotechnological Methods | Microbial fermentation followed by esterification | Potentially more sustainable | Complex process development, yield challenges |

The development of more efficient and environmentally friendly synthesis methods for propyl pyruvate remains an active area of research, with potential implications for its cost-effectiveness and accessibility for various applications .

Chemical Reactions

Propyl pyruvate undergoes various chemical reactions, primarily due to the presence of the α-keto acid functional group and the ester moiety. Understanding these reactions is crucial for predicting its behavior in biological systems and developing potential applications.

Oxidation

Propyl pyruvate can be oxidized to form propyl acetate and carbon dioxide using oxidizing agents such as potassium permanganate. This reaction involves the oxidative decarboxylation of the α-keto acid group. The oxidation pathway is particularly relevant in the context of its potential antioxidant properties in biological systems.

Reduction

Reduction of propyl pyruvate, typically using sodium borohydride or similar reducing agents, leads to the formation of propyl lactate. This reaction specifically targets the ketone functionality and results in the formation of a secondary alcohol group. The reduction pathway may influence its metabolic fate in biological systems.

Substitution

The ester group in propyl pyruvate can undergo substitution reactions with nucleophiles such as ammonia, resulting in the replacement of the ester group with other functional groups. These reactions can lead to the formation of various derivatives with potentially different biological activities.

Hydrolysis

Like most esters, propyl pyruvate can undergo hydrolysis under acidic or basic conditions, reverting to pyruvic acid and propanol. This reaction is particularly relevant in biological systems, where esterases may catalyze the hydrolysis of propyl pyruvate, releasing pyruvic acid for entry into metabolic pathways.

Table 3: Key Chemical Reactions of Propyl Pyruvate

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO4 | Propyl acetate, CO2 | Aqueous solution, room temperature |

| Reduction | NaBH4 | Propyl lactate | Alcoholic solution, 0-25°C |

| Substitution | NH3 | Pyruvamide derivatives | Alcoholic solution, elevated temperature |

| Hydrolysis | H2O, H+ or OH- | Pyruvic acid, propanol | Aqueous solution, variable temperature |

| Reaction with H2O2 | H2O2 | Propyl acetate, CO2, H2O | Aqueous solution, room temperature |

The reaction with hydrogen peroxide is particularly significant in the context of antioxidant properties, as it represents a mechanism by which pyruvate derivatives can neutralize reactive oxygen species .

Biological Activities and Applications

Propyl pyruvate has demonstrated several promising biological activities that suggest potential therapeutic applications. These activities are largely related to its effects on cellular metabolism, neuroprotection, and oxidative stress reduction.

Neuroprotective Effects

Research indicates that propyl pyruvate may enhance mitochondrial function and reduce oxidative stress in neurons, making it a candidate for neuroprotective therapies. It has shown potential in mitigating damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The neuroprotective mechanisms of propyl pyruvate likely involve multiple pathways, including enhancement of energy metabolism in neurons, reduction of oxidative stress through direct and indirect antioxidant effects, and potential modulation of inflammatory responses. These effects may be particularly relevant in conditions characterized by mitochondrial dysfunction and oxidative damage, which are common features of many neurodegenerative diseases.

Metabolic Role

Propyl pyruvate plays a significant role in cellular metabolism by potentially enhancing energy production. It can act as a substrate for various metabolic pathways after hydrolysis to pyruvate, stimulating mitochondrial function and energy generation. This property makes propyl pyruvate a subject of interest in research related to metabolic disorders and conditions characterized by energy deficiency.

The metabolic effects of propyl pyruvate are linked to the central role of pyruvate in cellular energy metabolism. Pyruvate serves as a key intersection in metabolism, connecting glycolysis to the tricarboxylic acid (TCA) cycle and serving as a precursor for several amino acids and fatty acids. By providing an alternative source of pyruvate, propyl pyruvate may support these essential metabolic processes .

Table 4: Biological Activities of Propyl Pyruvate

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Enhanced mitochondrial function, Reduced oxidative stress | Neurodegenerative diseases, Brain injury |

| Metabolic enhancement | Substrate for energy production, Stimulation of mitochondrial function | Metabolic disorders, Energy deficiency conditions |

| Antioxidant effects | Direct scavenging of reactive oxygen species, Support of cellular redox systems | Oxidative stress-related conditions, Inflammatory disorders |

| Anti-inflammatory potential | Modulation of inflammatory pathways, Reduction of oxidative stress | Inflammatory conditions, Autoimmune disorders |

The combination of these biological activities suggests that propyl pyruvate may have broad therapeutic potential across a range of conditions characterized by metabolic dysfunction, oxidative stress, and neurodegeneration.

Research Developments and Future Prospects

Enhanced Drug Delivery Systems

The esterification of pyruvate to form propyl pyruvate represents a strategy to enhance bioavailability. Similar approaches could be extended to develop other pyruvate esters with optimized pharmacokinetic properties for specific therapeutic applications. Advanced drug delivery systems, such as liposomes, nanoparticles, or targeted delivery approaches, could further enhance the efficacy and specificity of propyl pyruvate-based therapies.

Comparative Studies

Systematic comparisons of propyl pyruvate with other pyruvate esters (e.g., ethyl pyruvate, methyl pyruvate) could provide valuable insights into structure-activity relationships and guide the development of optimized derivatives for specific applications. Such studies would help elucidate the impact of ester chain length and other structural modifications on biological activity and pharmacokinetic properties.

Metabolic Engineering

The role of pyruvate in cellular metabolism suggests potential applications in metabolic engineering. Propyl pyruvate could potentially be used to modulate metabolic pathways in various contexts, from therapeutic interventions to biotechnological applications. Research into its effects on specific metabolic pathways and regulatory mechanisms would be valuable for these applications.

Clinical Studies

Translating the promising preclinical findings on propyl pyruvate to clinical applications will require well-designed clinical studies. Initial safety and pharmacokinetic studies, followed by efficacy trials in specific conditions, would be essential steps in this process. Potential target conditions might include neurodegenerative diseases, ischemia-reperfusion injury, or metabolic disorders.

Table 5: Research Priorities for Propyl Pyruvate

| Research Area | Objectives | Potential Impact |

|---|---|---|

| Mechanism of Action | Detailed understanding of cellular and molecular effects | Enhanced therapeutic targeting, Identification of biomarkers |

| Pharmacokinetics and Bioavailability | Characterization of absorption, distribution, metabolism, excretion | Improved dosing strategies, Better delivery methods |

| Structure-Activity Relationships | Comparison with other pyruvate esters, Identification of optimal modifications | Development of more potent or selective derivatives |

| Preclinical Disease Models | Testing in models of neurodegeneration, oxidative stress, inflammation | Validation of therapeutic potential, Identification of target conditions |

| Safety and Toxicology | Comprehensive safety assessment, Identification of potential adverse effects | Support for clinical development, Risk-benefit assessment |

The advancement of research in these areas will be crucial for realizing the full potential of propyl pyruvate in various applications and for addressing current challenges in its development and use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume